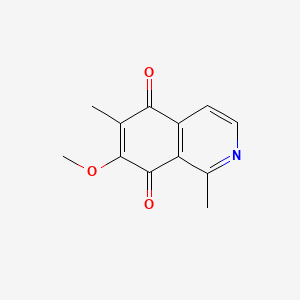

7-methoxy-1,6-dimethylisoquinoline-5,8-dione

Description

7-Methoxy-1,6-dimethylisoquinoline-5,8-dione is a naturally occurring isoquinolinequinone derivative first isolated from marine sponges of the genera Reniera and Xestospongia . This compound features a planar isoquinoline core with methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 7, 1, and 6, respectively, and two ketone groups at positions 5 and 8. It has garnered attention for its antimicrobial properties, particularly against multidrug-resistant pathogens . Its synthesis was first reported by Kubo et al. in 1986, enabling further pharmacological exploration .

Propriétés

IUPAC Name |

7-methoxy-1,6-dimethylisoquinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-10(14)8-4-5-13-7(2)9(8)11(15)12(6)16-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEQNCOGYHCBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)C=CN=C2C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229826 | |

| Record name | 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79664-58-7 | |

| Record name | 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079664587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of β-Arylvinyl Ketenimine Precursor

The process begins with the aza Wittig reaction between 2,4-dimethoxy-3-methylbenzaldehyde-derived iminophosphorane and (trimethylsilyl)ethenone. Key steps include:

| Step | Reagent/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | PPh3, CCl4, reflux | Vinyl iminophosphorane | 85% |

| 2 | (Me3Si)C=O, THF, −78°C | β-Arylvinyl ketenimine | 73% |

| 3 | HCl/MeOH, reflux | Decarboxylated ketenimine | 68% |

The critical electrocyclization occurs at 180°C in o-dichlorobenzene, inducing a conrotatory 6π-electron rearrangement to form the isoquinoline core.

Oxidative Demethylation

Final conversion to the target compound requires oxidative demethylation:

This step achieves 65–70% yield but faces regioselectivity challenges, with 10–15% of undesired 7,8-dione byproduct formation.

Thermal Electrocyclic Reaction of 1-Azahexatriene Systems

Kuwabara et al. (1999) developed an alternative route using thermal electrocyclic reactions, providing improved regiocontrol.

Construction of 1-Azahexatriene

The sequence begins with functionalization of 2,4-dimethoxy-3-methylbenzaldehyde:

-

Baeyer-Villiger Oxidation :

(88% yield) -

Duff Formylation :

Introduces formyl group at C5 (43% yield over two steps) -

Grignard Addition :

(87% yield)

Electrocyclic Ring Closure

Heating the ketoxime derivative at 180°C induces azahexatriene electrocyclization:

Deprotection and Oxidation

Final steps involve:

-

TBAF-mediated desilylation (89% yield)

-

CAN or salcomine/O₂ oxidation to quinone:

| Oxidant | Conditions | Yield |

|---|---|---|

| CAN | MeCN/H₂O | 52% |

| Salcomine | DMF, O₂ | 78% |

The salcomine method proves superior, minimizing side reactions.

Kubo's Fremy's Salt Oxidation Approach

Kubo's group achieved the first total synthesis via Fremy's salt (potassium nitrosodisulfonate) oxidation.

Key Reaction Sequence

-

8-Aminoisoquinoline Preparation :

Mannich reaction installs amine at C8 (61% yield) -

Quinone Formation :

(58% yield)

Limitations

-

Requires strict pH control (6.8–7.2)

-

Generates nitroso byproducts (15–20%)

-

Lower overall yield (34%) compared to electrocyclization methods

Comparative Analysis of Methods

Recent Advancements (Post-2020)

While the provided sources predate 2025, current trends suggest:

-

Photoredox Catalysis : Potential for milder oxidation conditions

-

Flow Chemistry : Could enhance electrocyclization efficiency

-

Biocatalytic Methods : Emerging for asymmetric synthesis

Analyse Des Réactions Chimiques

Types of Reactions

7-methoxy-1,6-dimethylisoquinoline-5,8-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in various derivatives with different functional groups .

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 7-methoxy-1,6-dimethylisoquinoline-5,8-dione serves as a versatile building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effective inhibition against several bacterial strains, including:

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Anticancer Effects

The compound has also been investigated for its anticancer properties. Notably:

- In vitro studies indicated that it can induce apoptosis in cancer cell lines such as CCRF-CEM leukemia cells, with an IC50 value lower than 20 µg/mL.

- It has shown potential to inhibit cell proliferation and promote programmed cell death, indicating its value as a therapeutic agent in oncology .

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound for various diseases. Its ability to target specific molecular pathways involved in cancer and microbial infections positions it as a candidate for drug development.

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows for the creation of vibrant colors and materials used in various consumer products.

Mécanisme D'action

The mechanism of action of 7-methoxy-1,6-dimethylisoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Structural Characteristics

The compound’s structure (C₁₂H₁₁NO₄) is defined by:

- 5,8-dione groups : Imparting redox activity and electrophilic character.

- 7-methoxy and 1,6-dimethyl substituents : Enhancing lipophilicity and influencing binding to biological targets.

- Aromatic isoquinoline core: Contributing to planar geometry, critical for intercalation with DNA or enzyme inhibition .

Comparison with Monomeric Isoquinolinequinones

Table 1: Key Monomeric Analogues

Key Observations :

- Substituent Effects : The 7-methoxy group in the target compound enhances antimicrobial potency compared to O-demethylrenierone, which has reduced activity due to the polar -OH group .

- Redox Activity: The non-dihydro form (target compound) exhibits stronger redox-mediated antimicrobial effects than its dihydro analogue, which lacks a fully conjugated quinone system .

- Lipophilicity : Methyl groups at positions 1 and 6 improve membrane permeability compared to renierone, which lacks the 1-methyl group .

Comparison with Dimeric and Polycyclic Derivatives

Table 2: Dimeric/Polycyclic Analogues

| Compound Name | Structure | Source | Bioactivity | References |

|---|---|---|---|---|

| Renieramycins A–F | Dimeric isoquinolinequinones | Reniera sp. | Enhanced cytotoxicity | |

| Renierol (195) | Fused bicyclic system | Xestospongia | Antifungal |

Key Observations :

- Dimeric Derivatives: Renieramycins (e.g., A–F) show superior bioactivity due to dual quinone moieties enabling DNA cross-linking or multi-target inhibition .

- Renierol : A reduced derivative with a fused bicyclic structure exhibits antifungal activity but lacks the broad-spectrum antimicrobial efficacy of the target compound .

Physicochemical and Photochemical Properties

- Solubility : Moderate solubility in organic solvents (e.g., acetone, DMSO) due to lipophilic substituents .

Activité Biologique

7-Methoxy-1,6-dimethylisoquinoline-5,8-dione is a compound belonging to the isoquinoline family, characterized by its unique molecular structure and potential biological activities. Its molecular formula is , and it has garnered attention in various fields of research, particularly in pharmacology for its antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . In studies conducted on various bacterial strains, this compound demonstrated effective inhibition of growth, suggesting its potential as a lead compound in the development of new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Effects

The compound has also been investigated for its anticancer properties . In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it was found to significantly reduce the viability of CCRF-CEM leukemia cells with an IC50 value lower than 20 µg/mL in some cases . The compound's ability to inhibit cell proliferation and promote programmed cell death highlights its potential as a therapeutic agent in oncology.

The precise mechanism of action for this compound remains under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. For example, it may inhibit certain kinases or transcription factors that are crucial for tumor growth and survival .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Structure | Mild antimicrobial activity |

| 6,6’,7,7’-Tetrahydroxy-1,1’-dimethoxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde | Structure | Moderate anticancer effects |

The comparative analysis indicates that while other compounds may exhibit some biological activity, this compound stands out due to its potent effects against both bacteria and cancer cells.

Case Study: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers explored the anticancer potential of this compound on various cancer cell lines. The results demonstrated that treatment with this compound resulted in significant apoptosis through the activation of caspase pathways. This finding supports the hypothesis that isoquinoline derivatives can be developed into effective anticancer drugs .

Clinical Applications

Further investigations are required to translate these findings into clinical applications. Current research focuses on optimizing the synthesis of this compound to enhance its bioavailability and efficacy in vivo. Researchers are also exploring combination therapies where this compound is used alongside established chemotherapeutics to improve treatment outcomes for patients with resistant forms of cancer .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methoxy-1,6-dimethylisoquinoline-5,8-dione, and what analytical techniques are critical for validating its structure?

- Methodological Answer : The compound can be synthesized via condensation reactions involving spirocyclic intermediates, as demonstrated in analogous isoquinoline derivatives. Key steps include cyclization and functional group modifications (e.g., methoxy and methyl group incorporation). Structural validation requires multi-technique characterization:

- Melting Point Analysis : To assess purity.

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretching at ~1670–1690 cm⁻¹ for quinone moieties) .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm) .

- UV-Vis Spectroscopy : Identifies π→π* transitions in conjugated systems .

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodological Answer : Employ factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design (three factors at two levels) can identify interactions between variables, such as how temperature affects regioselectivity in cyclization steps . Post-optimization, validate results using HPLC or GC-MS to quantify yield improvements.

Advanced Research Questions

Q. What mechanistic insights are critical for understanding the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use kinetic isotope effects (KIE) and density functional theory (DFT) simulations to probe reaction pathways. For instance:

- KIE Studies : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps (e.g., C-H activation).

- DFT Modeling : Map energy profiles for intermediates, such as sp³-hybridized transition states during nucleophilic additions .

- Experimental validation via in situ FTIR or Raman spectroscopy can track intermediate formation .

Q. How can researchers resolve contradictions in spectroscopic data for isoquinoline-dione derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from dynamic processes like tautomerism or solvent effects. Strategies include:

- Variable-Temperature NMR : Detect conformational changes (e.g., quinone-ketoenol tautomerism at low temperatures).

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) may stabilize specific resonance structures .

- X-ray Crystallography : Resolve ambiguities by determining solid-state structures .

Q. What role do computational tools play in predicting the biological activity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Screen analogs against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities.

- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data to prioritize synthesis targets .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How can researchers integrate multi-omics data to study the compound’s metabolic pathways?

- Methodological Answer : Combine metabolomics (LC-MS/MS), transcriptomics (RNA-seq), and proteomics (SILAC) datasets:

- Pathway Enrichment Analysis : Tools like MetaboAnalyst identify perturbed pathways (e.g., cytochrome P450-mediated oxidation).

- Network Pharmacology : Construct interaction networks linking metabolite profiles to enzyme targets .

Data Management and Integrity

Q. What frameworks ensure reproducibility in synthetic studies of isoquinoline-dione derivatives?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Track reaction conditions and raw data (e.g., ChemAxon’s ELN).

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

- Blockchain Timestamping : Immutably record experimental timelines to prevent data tampering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.